molecular formula C16H21NO4 B1424759 trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid CAS No. 870721-53-2

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

Cat. No. B1424759
CAS RN: 870721-53-2
M. Wt: 291.34 g/mol
InChI Key: JNMGJNQZIAVFJE-QWHCGFSZSA-N
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Description

“trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C16H21NO4 . It is an off-white solid and is used for proteomics research . The compound is also known by its IUPAC name, (2S,3S)-1-(tert-butoxycarbonyl)-2-phenyl-3-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid” can be represented by the InChI code 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

“trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid” is an off-white solid . It has a molecular weight of 291.35 .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Pyrrolidine derivatives, including trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, have been used in the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Asymmetric Synthesis of Organocatalysts

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . Substituted chiral pyrrolidines, such as trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis has emerged as a powerful tool for the facile construction of complex molecular architectures . Pyrrolidine compounds, including trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, have played a crucial role in this field .

Enantioselective α-Chlorination of Aldehydes

Pyrrolidine derivatives have been used in the enantioselective α-chlorination of aldehydes . They have shown high activity and selectivity in these reactions .

properties

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGJNQZIAVFJE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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